N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-10-7-5-4-6-9(10)13-12(16)11-8(2)14-15-18-11/h4-7H,3H2,1-2H3,(H,13,16) |
InChI Key |
NIKBCWYYPFAQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=NS2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides undergo cyclization with acyl chlorides or formic acid to form 1,2,3-thiadiazoles. For example, Gupta et al. demonstrated that 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can be synthesized by treating methyl thiosemicarbazide with acetyl chloride in the presence of polyphosphoric acid (PPA) and sulfuric acid. The reaction proceeds via a two-step mechanism:
-
Acylation : Methyl thiosemicarbazide reacts with acetyl chloride to form an intermediate acylthiosemicarbazide.
-
Cyclodehydration : PPA facilitates intramolecular cyclization, eliminating water and forming the thiadiazole ring.
Reaction Conditions :
-
Temperature : 80–100°C
-
Yield : 65–75%
-
Key Reagents : Acetyl chloride, PPA, H<sub>2</sub>SO<sub>4</sub>
α-Bromoketone Route
An alternative method involves α-bromoketones reacting with ethyl thiooxamate. For instance, α-bromopropiophenone (44a ) reacts with ethyl thiooxamate in ethanol under reflux to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (45 ). Hydrolysis of the ester group using aqueous LiOH/MeOH at 0°C produces the free carboxylic acid (37 ).
Reaction Scheme :
Key Data :
Amidation with 2-Ethoxyaniline
The carboxylic acid is coupled with 2-ethoxyaniline via amide bond formation. Two primary methods are employed: acid chloride intermediacy and direct coupling using carbodiimides .
Acid Chloride Method
-
Activation : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (37 ) is treated with oxalyl chloride in dichloromethane (DCM) catalyzed by dimethylformamide (DMF) to form the corresponding acid chloride.
-
Amidation : The acid chloride reacts with 2-ethoxyaniline in the presence of triethylamine (TEA) as a base.
Reaction Conditions :
Example Procedure :
Carbodiimide-Mediated Coupling
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are used to directly couple the carboxylic acid and amine without isolating the acid chloride.
-
Coupling Agent : EDC (1.5 equiv)
-
Catalyst : DMAP (0.1 equiv)
-
Solvent : DCM
-
Temperature : 0°C to room temperature
-
Yield : 80–85%
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Reaction Time | 4–6 hours | 12–18 hours |
| Purification | Column chromatography | Recrystallization |
| Byproduct Formation | HCl (neutralized by TEA) | Urea derivatives |
The carbodiimide method offers higher yields but requires longer reaction times due to in situ activation. The acid chloride route is faster but necessitates rigorous moisture control.
Spectral Characterization and Validation
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :
-
δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 1H, aromatic), 6.98–6.90 (m, 2H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH<sub>2</sub>), 2.65 (s, 3H, CH<sub>3</sub>), 1.44 (t, J = 7.0 Hz, 3H, CH<sub>3</sub>).
IR (KBr) :
Challenges and Optimization
-
Decarboxylation : The 1,2,3-thiadiazole-5-carboxylic acid is prone to decarboxylation in solution. Stabilization via lithium salt formation (e.g., 42 ) prior to amidation improves yields.
-
Steric Hindrance : Bulky substituents on the thiadiazole ring reduce coupling efficiency. Using excess EDC (2.0 equiv) mitigates this issue.
Industrial-Scale Considerations
For large-scale synthesis (>1 kg), the carbodiimide method is preferred due to:
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the 1,2,3-thiadiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA):
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Sulfur oxidation to sulfoxide | H₂O₂, acetic acid, 0–5°C, 6h | Sulfoxide derivative | 65–75% |
| Further oxidation to sulfone | mCPBA, DCM, 25°C, 12h | Sulfone derivative | 50–60% |
This reactivity is critical for modifying electronic properties of the thiadiazole ring, potentially enhancing biological activity.
Nucleophilic Substitution
The ethoxy group (-OCH₂CH₃) on the phenyl ring participates in nucleophilic substitution reactions. For example:
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| Sodium hydrosulfide (NaSH) | DMF, 80°C, 8h | Thiophenol derivative | 70–80% |
| Ammonia (NH₃) | Ethanol, 60°C, 12h | Amino-substituted phenyl derivative | 55–65% |
The ethoxy group’s electron-donating nature directs substitution to the para position relative to the thiadiazole-carboxamide moiety.
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate products:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24h | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Requires prolonged heating |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Sodium carboxylate derivative | Faster reaction kinetics |
This reaction is pivotal for synthesizing intermediates for further derivatization, such as hydrazide formation .
Functionalization via Hydrazide Intermediates
Hydrolysis to the carboxylic acid enables subsequent reactions with hydrazines:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, 80°C, 6h | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | Precursor for hydrazones |
Hydrazide intermediates react with aldehydes to form hydrazone derivatives, which have shown enhanced antimicrobial activity in structurally related compounds (e.g., compound 15 with a 5-nitro-2-furyl moiety achieved 98% reaction efficiency) .
Electrophilic Aromatic Substitution
The ethoxyphenyl ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing thiadiazole-carboxamide group:
| Reagent | Conditions | Product | Position |
|---|---|---|---|
| Bromine (Br₂) | FeBr₃ catalyst, DCM, 0°C, 2h | Brominated derivative (meta) | Moderate yield |
Steric hindrance from the ethoxy group and electronic effects influence regioselectivity.
Key Research Findings:
-
Oxidation vs. Biological Activity : Sulfone derivatives exhibit improved metabolic stability compared to sulfoxides.
-
Substitution Efficiency : Halogenation at the meta position of the phenyl ring enhances antimicrobial activity in analogs .
-
Industrial Scalability : Continuous flow processes improve yield (≥85%) and reduce by-products during large-scale synthesis.
This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H16N6O3S
Molecular Weight: 436.5 g/mol
IUPAC Name: N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
The compound features a thiadiazole ring system, which is known for its diverse biological activities. The presence of the ethoxyphenyl group enhances its solubility and bioactivity.
Anticancer Activity
N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown promising anticancer properties in various studies. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation effectively:
- Mechanism of Action: The compound disrupts critical cellular processes in cancer cells, leading to apoptosis (programmed cell death) and reduced viability.
- Case Study: In vitro studies have demonstrated that derivatives with a thiadiazole scaffold exhibit lower minimum inhibitory concentration (MIC) values compared to standard anticancer drugs like isoniazid and ethambutol .
Antimicrobial Properties
Thiadiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens:
- Antibacterial Activity: The compound has been tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to conventional antibiotics .
- Antifungal Activity: It also demonstrates antifungal properties against strains such as Candida albicans, with MIC values indicating higher efficacy than established antifungal agents .
Anticancer Studies
A study published in PMC highlighted that compounds with a thiadiazole moiety exhibited significant cytotoxicity against various cancer cell lines including breast cancer (MDA-MB-231) and lung cancer (A549) models . The results indicated a potent inhibition of cell growth and viability.
Antimicrobial Efficacy
Research documented in MDPI reports that derivatives of thiadiazoles showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds surpassing the activity of traditional antibiotics . The studies emphasized the structure-activity relationship (SAR), revealing that modifications to the thiadiazole ring could enhance antimicrobial potency.
Summary of Findings
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, highlighting substituent variations and their biological implications:
Physicochemical Properties
- Lipophilicity : BTP2’s trifluoromethyl groups increase lipophilicity (LogP ~4.5), favoring membrane penetration but risking toxicity. The ethoxyphenyl group in the target compound may balance solubility and permeability (predicted LogP ~3.0) .
- Synthetic Accessibility : Analogs like BTP2 require multi-step syntheses involving pyrazole coupling , whereas the target compound could be synthesized via simpler amide coupling reactions, similar to methods in .
Biological Activity
N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 252.30 g/mol
- Functional Groups : Thiadiazole ring and amide functional group
The presence of the ethoxyphenyl group enhances lipophilicity, which may influence its solubility and biological activity.
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It can inhibit various enzymes and growth factors associated with cancer cell proliferation.
- Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated in several studies. For instance:
- Inhibition Zones : Compounds with similar structures have demonstrated inhibition zones against E. coli and Streptococcus pyogenes ranging from 16 to 18 mm at concentrations as low as 31.25 μg/mL, outperforming standard antibiotics like ofloxacin (MIC = 62.5 μg/mL) .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting critical pathways such as c-Met phosphorylation. This inhibition leads to cell cycle arrest and reduced proliferation in various cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other thiadiazole derivatives highlights its unique biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Antimicrobial | Contains a nitro group enhancing antibacterial activity |
| 5-(4-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Anticancer | Fluorine substitution increases metabolic stability |
| N-(benzothiazolyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Antifungal | Benzothiazole moiety enhances antifungal properties |
Case Studies and Research Findings
A variety of studies have investigated the biological activity of thiadiazole derivatives:
- Antimicrobial Screening : A study found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 3.91 to 62.5 μg/mL .
- Cytotoxicity Studies : Cytotoxicity tests on various cell lines (e.g., A549, T47D) revealed that some derivatives did not significantly alter cell proliferation at tested doses .
Q & A
Q. What synthetic routes are recommended for N-(2-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be optimized?
- Methodological Answer : A common approach involves cyclization of intermediate thiourea derivatives. For example, refluxing acetonitrile with N-phenylhydrazinecarboxamides and subsequent iodine-mediated cyclization in DMF with triethylamine yields thiadiazole cores . Purity optimization can be achieved via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures, as demonstrated for structurally related thiazole derivatives .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions (e.g., ethoxyphenyl and methyl groups). For example, aryl protons in the 2-ethoxyphenyl moiety resonate at δ 6.8–7.4 ppm, while the thiadiazole methyl group appears near δ 2.5 ppm .
- IR Spectroscopy : Key for identifying carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1450–1500 cm⁻¹) .
Q. How is initial bioactivity screening conducted for this compound?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values compared to standard drugs like ampicillin .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen groups) and evaluate changes in activity. For example, methoxy groups on aryl rings enhance lipophilicity and membrane permeability .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., carboxamide NH as a donor) .
Q. How can discrepancies in bioactivity data across studies be resolved?
- Methodological Answer :
- Orthogonal assays : Validate antimicrobial activity via both agar diffusion and time-kill kinetics to rule out method-dependent variability .
- Structural verification : Re-analyze compound purity (HPLC >95%) and confirm stereochemistry via X-ray crystallography, as impurities or racemic mixtures can skew results .
Q. What in vitro models are suitable for mechanistic studies of its anticancer activity?
- Methodological Answer :
- Apoptosis assays : Use Annexin V/PI staining in flow cytometry to quantify early/late apoptotic cells .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or tubulin polymerization using fluorogenic substrates .
Q. What strategies improve aqueous solubility for in vivo applications?
- Methodological Answer :
- Prodrug design : Introduce phosphate or glycoside groups to the ethoxyphenyl moiety, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .
Q. Which computational methods predict target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 or thymidylate synthase, focusing on π-π stacking with the thiadiazole ring .
- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories .
Methodological Best Practices
Q. What purification techniques are effective post-synthesis?
- Answer :
- Flash chromatography : Optimize solvent ratios (e.g., ethyl acetate:hexane = 3:7) for intermediates .
- Recrystallization : Use ethanol-DMF (1:1) for final products, achieving >95% purity .
Q. How is target engagement validated in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
